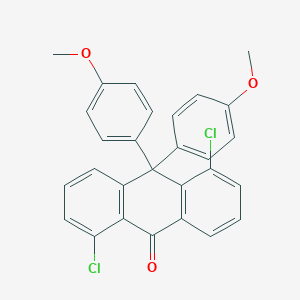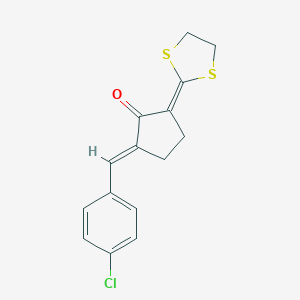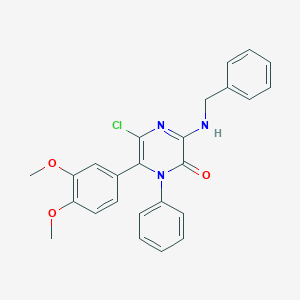
1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one, also known as DCMO, is a synthetic organic compound that has been widely used in scientific research due to its unique properties. DCMO is a fluorescent compound that emits a blue light when exposed to UV radiation, making it useful in various applications such as fluorescence microscopy and flow cytometry.
Applications De Recherche Scientifique
1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and as a probe for protein-DNA interactions. Its fluorescent properties make it useful for labeling cells and tissues in vivo and in vitro. 1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one has also been used to study DNA damage and repair mechanisms, as well as protein-protein interactions.
Mécanisme D'action
1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one is believed to act as a DNA intercalator, meaning that it inserts itself between the base pairs of DNA. This leads to changes in the DNA structure, which can affect various cellular processes such as DNA replication and transcription. 1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one has also been shown to induce DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one has also been shown to have anti-inflammatory properties and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one in lab experiments is its fluorescent properties, which make it useful for imaging and tracking cells and tissues. However, 1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one can be toxic to cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
Future research on 1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one could focus on developing new synthesis methods that improve its solubility and reduce its toxicity. Additionally, 1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one could be further studied for its potential use in cancer therapy and as an anti-inflammatory agent. Further research on the mechanism of action of 1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one could also lead to the development of new drugs that target DNA intercalation.
Méthodes De Synthèse
1,5-Dichloro-10,10-bis(4-methoxyphenyl)anthracene-9(10H)-one can be synthesized through a multi-step process that involves the reaction of 9,10-anthracenedione with 4-methoxyphenylboronic acid, followed by the addition of 1,5-dichloro-2,4-dinitrobenzene and a reduction step using sodium borohydride. The final product is obtained after purification through column chromatography.
Propriétés
Formule moléculaire |
C28H20Cl2O3 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
1,5-dichloro-10,10-bis(4-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C28H20Cl2O3/c1-32-19-13-9-17(10-14-19)28(18-11-15-20(33-2)16-12-18)22-6-4-7-23(29)25(22)27(31)21-5-3-8-24(30)26(21)28/h3-16H,1-2H3 |
Clé InChI |
MFPUKXGADNLMCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=C(C=C5)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)


![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290123.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)

![Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)